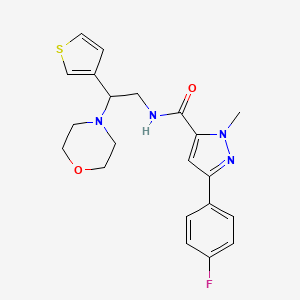

3-(4-fluorophenyl)-1-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide

Descripción

3-(4-Fluorophenyl)-1-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a fluorophenyl group at position 3, a methyl group at position 1 of the pyrazole core, and a morpholino-thiophene-ethyl carboxamide side chain. This compound’s structural complexity arises from the integration of heterocyclic moieties (morpholine and thiophene) and a fluorinated aromatic system, which may confer unique physicochemical and pharmacological properties.

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O2S/c1-25-19(12-18(24-25)15-2-4-17(22)5-3-15)21(27)23-13-20(16-6-11-29-14-16)26-7-9-28-10-8-26/h2-6,11-12,14,20H,7-10,13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOONYDQPZKPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(4-fluorophenyl)-1-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a fluorophenyl moiety and a morpholino-thiophene side chain, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 414.5 g/mol. The compound's structural features are expected to influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. A series of related pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Notably, some compounds exhibited significant inhibition of cell growth, with one derivative showing an IC50 value of 18 μmol/L against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% . This suggests that modifications in the pyrazole structure can enhance anticancer efficacy.

Antimicrobial Activity

In vitro evaluations have demonstrated that pyrazole derivatives possess substantial antimicrobial activity. A related series of compounds showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal effects . The compound's ability to inhibit biofilm formation in Staphylococcus aureus further underscores its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural characteristics. Research indicates that specific substitutions at the C-2 and N-3 positions of the pyrazole ring can significantly enhance activity against various targets, including BRAF(V600E), EGFR, and other kinases involved in cancer progression . Understanding these relationships is crucial for optimizing the design of new therapeutic agents.

Case Studies

- Prostate Cancer Study : A study focused on a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated their effectiveness in inhibiting LNCaP cell proliferation and PSA expression, highlighting the therapeutic potential of these compounds in prostate cancer treatment .

- Antimicrobial Evaluation : Another investigation into thiazol-4-one/thiophene-bearing pyrazole derivatives revealed promising antimicrobial activity, with certain derivatives exhibiting potent effects against both Gram-positive and Gram-negative bacteria .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 3-(4-fluorophenyl)-1-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide. The compound has been evaluated for its efficacy against various pathogens, demonstrating significant activity.

Case Study: In Vitro Antimicrobial Evaluation

A study published in ACS Omega reported that derivatives similar to this compound exhibited synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. Research indicates that pyrazole derivatives can inhibit viral replication and demonstrate activity against various viruses.

Case Study: Antiviral Efficacy

A review focusing on N-Heterocycles highlighted the antiviral activity of similar compounds against viruses such as HIV-1 and herpes simplex virus type-1 (HSV-1). The structure-activity relationship (SAR) analyses suggest that modifications in the pyrazole ring can enhance antiviral efficacy .

Computational Analysis

Studies utilizing AutoDock and Vina tools have shown promising results in predicting the binding orientation of this compound with targets such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial survival .

Comparación Con Compuestos Similares

Positional Isomerism and Substitution Patterns

- N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (): This compound shares the fluorophenyl and pyrazole-carboxamide framework but differs in the position of the carboxamide group (position 3 vs. position 5 in the target compound).

- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Replacing the carboxamide with a carbothioamide group introduces sulfur-based hydrogen-bonding capabilities. The dihydropyrazole and triazole rings may enhance conformational rigidity compared to the morpholino-thiophene side chain in the target compound .

Halogen Substituent Variations

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Chlorine substituents increase lipophilicity (Cl vs. F: logP ~0.71 vs. ~0.14) and may improve blood-brain barrier penetration. The pyridylmethyl group could engage in additional π-cation interactions, unlike the morpholino-thiophene moiety in the target compound .

Heterocyclic Modifications in Side Chains

Morpholine vs. Thiophene/Thiazole Systems

- The trifluoromethyl group increases electron-withdrawing effects, contrasting with the target compound’s fluorine atom .

- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide (): The thiazole ring introduces a sulfur atom capable of metal coordination. The trifluoromethylphenyl group significantly elevates metabolic stability compared to the fluorophenyl-morpholino combination .

Functional Group Replacements

Carboxamide vs. Ureido Groups

- However, urea derivatives are more prone to hydrolysis than carboxamides, reducing in vivo stability .

Oxime and Sulfanyl Derivatives

- These features contrast with the hydrolytically stable carboxamide in the target compound .

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

- Morpholino-Thiophene Synergy: The combination of morpholine and thiophene in the target compound likely balances solubility (morpholine) and target engagement (thiophene π-stacking), a feature absent in cyclohexylmethyl or pyridylmethyl analogs .

- Fluorine Positioning : Fluorine at the para position of the phenyl ring optimizes electronic effects without steric hindrance, unlike ortho-substituted fluorophenyl derivatives in .

- Metabolic Stability : Carboxamide derivatives generally exhibit superior metabolic stability compared to ureido or oxime-containing analogs .

Q & A

Q. What is the standard synthetic route for 3-(4-fluorophenyl)-1-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves a multi-step process starting with a pyrazole core. Key steps include:

- Condensation reactions to introduce the 4-fluorophenyl and methyl groups (e.g., alkylation or nucleophilic substitution) .

- Morpholino-ethyl-thiophene side chain incorporation via nucleophilic addition or coupling reactions (e.g., using K₂CO₃ as a base in DMF, as seen in analogous pyrazole syntheses) .

- Final carboxamide formation using activated esters or coupling agents like EDCI/HOBt . Methodological optimization focuses on solvent selection (polar aprotic solvents), temperature control (room temperature to 80°C), and purification via column chromatography .

Q. How is the compound characterized for structural confirmation?

- X-ray crystallography is the gold standard for unambiguous confirmation, as demonstrated for structurally related pyrazole-carboxamides (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .

- NMR spectroscopy (¹H/¹³C, DEPT) identifies substituent patterns, with fluorophenyl protons resonating at δ ~7.2–7.8 ppm and morpholino protons as multiplets near δ ~3.5–4.0 .

- High-resolution mass spectrometry (HRMS) validates molecular weight, with expected [M+H]⁺ peaks matching theoretical values (e.g., ±0.001 Da accuracy) .

Q. What are the key stability considerations for handling and storage?

- Hydrolytic stability : Susceptible to degradation under extreme pH (<3 or >10), requiring storage in inert, anhydrous conditions .

- Thermal stability : Decomposes above 150°C; recommended storage at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Side-chain modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole core enhances reactivity during coupling steps, improving yields by ~15–20% .

- Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable efficient Suzuki-Miyaura cross-coupling for aryl-thiophene integration, reducing byproducts .

- Purification : Use of preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) achieves >98% purity, critical for pharmacological assays .

Q. What computational methods are used to predict the compound’s bioactivity and selectivity?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., factor Xa, as seen in razaxaban analogs) . Key interactions include hydrogen bonding with morpholino oxygen and π-π stacking with fluorophenyl .

- QSAR models : Predict logP and pKa values to optimize pharmacokinetics (e.g., reducing logP from 4.2 to 3.5 improves aqueous solubility) .

- MD simulations : Assess conformational stability of the thiophene-morpholino moiety in lipid bilayers, informing blood-brain barrier permeability .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Control for variables like solvent (DMSO concentration ≤0.1%), cell passage number, and protein binding (e.g., use of α-1-acid glycoprotein-free media) .

- Metabolic interference : Test for CYP450 interactions (e.g., CYP3A4 inhibition assays) to identify false positives/negatives in cell-based models .

- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with SPR-based binding studies to confirm target engagement .

Q. What strategies improve the compound’s bioavailability and metabolic stability?

- Prodrug approaches : Esterification of the carboxamide group increases intestinal absorption (e.g., ethyl ester prodrugs show 2.5× higher Cmax in rat models) .

- Structural analogs : Replace morpholino with piperazine to reduce first-pass metabolism; this modification increased t½ from 1.2 to 3.8 hours in preclinical studies .

- Crystallinity modulation : Amorphous solid dispersions with HPMCAS enhance dissolution rates by 40% in simulated gastric fluid .

Methodological Challenges and Solutions

Q. How are metabolite profiles analyzed for this compound?

- LC-MS/MS : Quantifies phase I metabolites (e.g., hydroxylation at the thiophene ring) and phase II conjugates (glucuronides) using MRM transitions .

- Stable isotope labeling : ¹³C-labeled analogs track metabolic pathways in hepatocyte incubations .

- CYP phenotyping : Recombinant CYP isoforms identify enzymes responsible for N-demethylation (e.g., CYP2D6 dominance) .

Q. What in vitro models best predict in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.